molecular formula C20H17N3O4S B2745838 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 864975-59-7

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No. B2745838
CAS RN: 864975-59-7
M. Wt: 395.43
InChI Key: PDIXFCWYMDADCK-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Applications

The synthesis of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives has demonstrated promising anti-inflammatory activity in both in vitro and in vivo models. These compounds showed better anti-inflammatory activity when compared to diclofenac, especially those with aliphatic groups (-CH3, C2H5) on the thiazolidinone ring and those with electron-donating polar groups (4-methoxy phenyl and furyl group). Notably, selected compounds with superior activity exhibited a good gastrointestinal safety profile, underscoring their potential as safer anti-inflammatory agents (Nikalje, 2014).

Anticonvulsant Evaluation

Research into indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has revealed significant anticonvulsant activities. Specific compounds have been evaluated using maximal electroshock test (MES), subcutaneous pentylenetetrazole (scPTZ) seizures, and neurotoxicity models, showing considerable efficacy. One such compound emerged as an effective anticonvulsant with a high median dose and low toxicity, suggesting its potential as a novel treatment option for seizure disorders (Nath et al., 2021).

Solubility and Drug Delivery

The compound SE415, an aldose reductase inhibitor, has been studied for its solubility in PEG 400 (polyethylene glycol 400) and water mixtures. This research aimed at improving drug delivery for diabetes mellitus (DM) management. The study revealed that PEG 400 significantly enhances SE415's solubility, suggesting that such binary cosolvent systems could improve oral absorption and control DM complications (Hussain et al., 2022).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-27-11-10-22-15-8-4-5-9-16(15)28-20(22)21-17(24)12-23-18(25)13-6-2-3-7-14(13)19(23)26/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIXFCWYMDADCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

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